molecular formula C17H14N2O4S B2829266 2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 302804-32-6

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2829266
CAS No.: 302804-32-6
M. Wt: 342.37
InChI Key: RMZKTOCCJMFDQW-UHFFFAOYSA-N
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Description

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is an organic compound with the molecular formula C17H14N2O4S This compound features a nicotinic acid moiety linked to a benzyl-substituted pyrrolidinone through a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The starting material, benzylamine, undergoes a cyclization reaction with succinic anhydride to form 1-benzyl-2,5-dioxopyrrolidin-3-yl.

    Thioether Formation: The pyrrolidinone intermediate is then reacted with thiol-containing nicotinic acid under appropriate conditions to form the thioether linkage.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its thioether linkage to the nicotinic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1-benzyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-14-9-13(24-15-12(17(22)23)7-4-8-18-15)16(21)19(14)10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZKTOCCJMFDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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